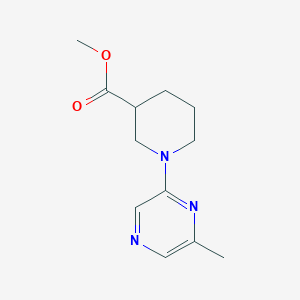

Methyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$) :

- δ 8.15 (s, 1H, pyrazine H-5)

- δ 3.70 (s, 3H, ester OCH$$ _3 $$)

- δ 3.45–3.55 (m, 2H, piperidine H-1 and H-5)

- δ 2.55 (s, 3H, pyrazine CH$$ _3 $$)

- δ 2.30–2.40 (m, 1H, piperidine H-3)

- $$ ^{13}\text{C} $$ NMR (100 MHz, CDCl$$ _3 $$) :

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- Molecular Ion Peak : m/z 235.29 (M$$ ^+ $$).

- Fragmentation Patterns :

Table 2: Spectroscopic signatures

| Technique | Key Signals | Assignment |

|---|---|---|

| $$ ^1\text{H} $$ NMR | δ 8.15 (s) | Pyrazine H-5 |

| $$ ^{13}\text{C} $$ NMR | δ 170.2 | Ester carbonyl |

| IR | 1725 cm$$ ^{-1} $$ | C=O stretch |

| MS | m/z 235.29 | Molecular ion |

Thermodynamic Properties and Stability Profiling

Thermochemical Data

Solubility and Stability

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone); sparingly soluble in water.

- Stability : Hydrolytically stable under anhydrous conditions; susceptible to ester cleavage in acidic/basic media. Storage at -20°C under nitrogen is recommended.

Degradation Pathways :

- Hydrolysis : Ester group cleavage to carboxylic acid under acidic conditions.

- Oxidation : Pyrazine ring oxidation at elevated temperatures.

Properties

IUPAC Name |

methyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-9-6-13-7-11(14-9)15-5-3-4-10(8-15)12(16)17-2/h6-7,10H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGLBMWFODXKHDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)N2CCCC(C2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate typically involves the reaction of 6-methylpyrazine with piperidine-3-carboxylic acid under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate is part of a broader class of piperidine derivatives that have shown promise in treating various medical conditions. These compounds often interact with biological targets such as receptors and enzymes, leading to significant therapeutic effects.

FAAH Inhibition

One notable application of this compound is its potential as a fatty acid amide hydrolase (FAAH) inhibitor. FAAH is an enzyme responsible for the hydrolysis of bioactive lipids, including anandamide, which plays a crucial role in pain modulation and other physiological processes. Inhibiting FAAH can enhance the levels of these lipids, providing analgesic effects and possibly aiding in the treatment of conditions such as chronic pain and anxiety disorders .

Neurological Applications

Research indicates that compounds similar to this compound may have neuroprotective properties. They could be beneficial in treating neurodegenerative diseases by modulating neurotransmitter systems or reducing neuroinflammation. The ability to penetrate the blood-brain barrier enhances their therapeutic potential in central nervous system disorders .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperidine derivatives. This compound has been evaluated for its efficacy against various bacterial strains, including Mycobacterium tuberculosis. The compound's structure allows it to interact with bacterial enzymes, inhibiting their growth and providing a basis for developing new antibiotics .

Case Study: Antimycobacterial Activity

A study demonstrated that derivatives of piperidine exhibited significant activity against M. tuberculosis, with minimum inhibitory concentrations (MICs) indicating potent antimicrobial effects. For example, modifications to the piperidine structure led to enhanced activity, suggesting that methyl substitutions play a critical role in increasing efficacy against resistant strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. By systematically altering functional groups and assessing their impact on biological activity, researchers can design more effective compounds.

Mechanism of Action

The mechanism of action of Methyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperidine ring can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties of Key Compounds

Table 2: Commercial Availability and Pricing

Key Findings and Implications

- Structural Flexibility : Substitutions at the piperidine 3-position (carboxylate, hydroxymethyl) and the heterocyclic moiety (pyrazine vs. pyridazine) significantly alter physical properties and reactivity.

- Biological Potential: The 6-methylpyrazine group is associated with antimicrobial activity, but ester derivatives may require optimization for bioavailability .

- Synthetic Utility : Active esters like pentafluorophenyl derivatives are critical for peptide synthesis, underscoring the importance of the parent carboxylic acid .

Biological Activity

Methyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and industry.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 6-methylpyrazine moiety. This structural configuration is crucial for its interaction with biological targets.

Chemical Formula: CHNO\

Molecular Weight: 220.28 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The piperidine ring can mimic natural substrates or inhibitors, allowing it to modulate various biological pathways.

- Enzyme Interactions: The compound has been shown to influence enzyme activities, particularly in metabolic pathways.

- Receptor Modulation: It may act as a modulator of certain receptors, impacting signaling pathways involved in cell growth and survival.

Enzyme Studies

This compound has been utilized in various studies focusing on enzyme interactions:

- Enzyme Inhibition: The compound has demonstrated inhibitory effects on specific enzymes, which can be leveraged in drug development.

- Metabolic Pathways: It plays a role in studying metabolic pathways, providing insights into its potential therapeutic applications.

Case Studies

- Cancer Research: In vitro studies have indicated that this compound may inhibit the growth of certain cancer cell lines by targeting key signaling pathways associated with cell proliferation and survival.

- Neuropharmacology: Its potential effects on neurotransmitter systems are under investigation, suggesting possible applications in treating neurological disorders.

Research Applications

This compound serves as an important intermediate in organic synthesis and has various applications in scientific research:

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Used in the development of new therapeutic agents targeting specific diseases. |

| Biochemistry | Studied for its role in enzyme kinetics and metabolic regulation. |

| Pharmacology | Investigated for potential drug interactions and pharmacokinetic profiles. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often synthesized using reductive amination or SN2 displacement, with temperature control (60–80°C) and catalysts like piperidine (used in analogous reactions for similar heterocycles) to enhance reaction efficiency . Solvent selection (e.g., ethanol or methanol) and stoichiometric ratios of precursors (e.g., pyrazine and piperidine derivatives) are critical for minimizing side products .

Q. How is the structural elucidation of this compound typically performed, and what analytical techniques are prioritized?

- Methodological Answer : X-ray crystallography (using SHELX software for refinement ) is the gold standard for confirming 3D structure. Complementary techniques include:

- NMR : and NMR to verify substituent positions on the piperidine and pyrazine rings .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

Q. What preliminary pharmacological screening data exist for this compound, and which biological targets are implicated?

- Methodological Answer : Early studies on structurally related piperidine-pyrazine hybrids suggest potential bioactivity in cancer research. For instance, analogs like FMPPP exhibit anti-proliferative effects via autophagy induction and mTOR pathway inhibition, validated through in vitro assays (e.g., MTT assays on prostate cancer cell lines) . Target prioritization should include kinase profiling and apoptosis markers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer : Discrepancies may arise from variations in cell lines, assay protocols, or impurity profiles. To address this:

- Reproducibility Checks : Standardize assay conditions (e.g., serum concentration, incubation time) .

- Impurity Analysis : Use HPLC (≥95% purity threshold) and LC-MS to identify byproducts interfering with bioactivity .

- Mechanistic Studies : Compare pathway modulation (e.g., autophagy vs. apoptosis) across models .

Q. What strategies are recommended for optimizing the synthetic yield of this compound in scaled-up reactions?

- Methodological Answer :

- Catalyst Screening : Test alternatives to piperidine (e.g., DBU or DIPEA) to reduce side reactions .

- Microwave-Assisted Synthesis : Shorten reaction times and improve regioselectivity .

- Workflow Design : Implement flow chemistry for continuous purification, reducing intermediate degradation .

Q. How can computational methods enhance the understanding of this compound’s structure-activity relationship (SAR)?

- Methodological Answer :

- Docking Studies : Use AutoDock or Schrödinger to predict binding affinities for targets like mTOR or kinases .

- QSAR Modeling : Correlate substituent modifications (e.g., methyl group position on pyrazine) with bioactivity using datasets from analogs .

- DFT Calculations : Analyze electronic effects of the carboxylate ester on reactivity and stability .

Q. What are the best practices for characterizing this compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic/basic conditions, heat, and light, followed by HPLC monitoring .

- Metabolite Identification : Use hepatocyte incubations with LC-HRMS to track hydrolysis of the methyl ester or piperidine ring oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.